molecular formula C20H14BrN3O B6300418 3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one CAS No. 1024179-18-7

3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one

Cat. No. B6300418
CAS RN: 1024179-18-7
M. Wt: 392.2 g/mol
InChI Key: DWKZNMIRTZMAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Phenylamino)phenyl)imino)-5-bromoindolin-2-one (hereafter referred to as 3-PBI) is an indole-based compound that has been studied extensively in the past few decades due to its wide range of potential applications in medicine and scientific research. 3-PBI is an important intermediate in the synthesis of various drugs, such as the anti-cancer drug imatinib and the anti-inflammatory drug naproxen. It has also been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. In addition, 3-PBI has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.

Scientific Research Applications

3-PBI has a wide range of potential applications in scientific research. It has been studied for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders. In addition, 3-PBI has been found to be useful in the synthesis of a variety of other compounds, such as dyes, pesticides, and fragrances. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 3-PBI is not yet fully understood. However, it is believed that 3-PBI interacts with various neurotransmitter receptors, such as serotonin and dopamine receptors, in order to modulate their activity. This interaction is thought to be responsible for its potential to act as a neurotransmitter receptor agonist, which could lead to the development of novel treatments for neurological disorders.
Biochemical and Physiological Effects
3-PBI has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, 3-PBI has been found to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-PBI in laboratory experiments is its availability and low cost. However, there are some limitations to its use, such as its potential toxicity and the fact that it is a relatively new compound, which means that its effects are not yet fully understood.

Future Directions

The potential applications of 3-PBI are still largely unexplored. Future research should focus on exploring its potential to act as a neurotransmitter receptor agonist and its potential to act as an antioxidant and anti-inflammatory agent. In addition, further research should focus on understanding the exact mechanism of action of 3-PBI and its potential toxicity. Finally, further research should focus on exploring its potential to be used in the synthesis of various compounds, such as dyes, pesticides, and fragrances.

Synthesis Methods

3-PBI is synthesized through a multi-step process that involves the condensation of 4-aminophenol and bromobenzene in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with an aqueous solution of sodium nitrite and hydrochloric acid, forming an intermediate compound. This intermediate compound is then treated with an aqueous solution of sodium hydroxide, resulting in the formation of 3-PBI.

properties

IUPAC Name

3-(4-anilinophenyl)imino-5-bromo-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-13-6-11-18-17(12-13)19(20(25)24-18)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZNMIRTZMAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.